molecular formula C11H10N2O3 B1518680 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde CAS No. 1042783-40-3

4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde

Cat. No.: B1518680
CAS No.: 1042783-40-3
M. Wt: 218.21 g/mol
InChI Key: HDBRNBVTHZMXEN-UHFFFAOYSA-N
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Description

4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
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Biological Activity

4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N2O3C_{11}H_{10}N_2O_3. The compound features a benzaldehyde moiety linked to a methoxy group and a 5-methyl-1,2,4-oxadiazole ring.

Structural Information

PropertyValue
Molecular FormulaC₁₁H₁₀N₂O₃
Molecular Weight218.21 g/mol
SMILESCCOC1=NOC(=N1)C2=CC=CC=C2C(=O)O

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring demonstrate significant antimicrobial properties. For instance, derivatives of oxadiazole have shown effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli .

A study investigating the antimicrobial effects of similar oxadiazole derivatives found that modifications in the structure significantly influenced their activity. The presence of electron-withdrawing groups enhanced the antibacterial potency .

Anticancer Properties

Oxadiazole derivatives have also been evaluated for their anticancer potential. A study highlighted that certain oxadiazole-containing compounds exhibited cytotoxic effects against cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Study 1: Antimicrobial Efficacy

A recent study synthesized several oxadiazole derivatives and tested their antimicrobial activity. The results indicated that compounds with a similar structure to this compound displayed notable inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Study 2: Cytotoxicity in Cancer Cells

In an investigation into the cytotoxic effects on cancer cells, a related compound was tested against various human cancer cell lines. The results showed significant cell death at concentrations above 50 µM, with mechanisms involving oxidative stress and mitochondrial dysfunction being proposed .

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce ROS production leading to oxidative stress in microbial cells or cancer cells.
  • Inhibition of Key Enzymes : Similar oxadiazole derivatives have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Apoptosis Induction : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells.

Properties

IUPAC Name

4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-8-12-11(13-16-8)7-15-10-4-2-9(6-14)3-5-10/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBRNBVTHZMXEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.